molecular formula C9H15NO4 B1620548 Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate CAS No. 303010-19-7

Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate

Cat. No.: B1620548
CAS No.: 303010-19-7
M. Wt: 201.22 g/mol
InChI Key: YSQYWGVKZBROFD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate is systematically named according to IUPAC guidelines. Its structure derives from a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) substituted at positions 2, 3, and 5. The IUPAC name reflects the following features:

  • Position 2 : An acetoxy group (methyl ester of acetic acid) attached via a methylene bridge.
  • Position 3 : A methoxymethyl substituent.
  • Position 5 : A ketone (oxo) group.

The full IUPAC name is methyl 2-[3-(methoxymethyl)-5-oxopyrrolidin-2-yl]acetate (C$$9$$H$${15}$$NO$$_4$$) . Its molecular formula and weight (201.22 g/mol) align with high-resolution mass spectrometry data .

Key Identifiers:

Property Value
Molecular Formula C$$9$$H$${15}$$NO$$_4$$
Molecular Weight 201.22 g/mol
InChI Key YSQYWGVKZBROFD-UHFFFAOYSA-N
SMILES COC(=O)CC1C(COC)N(C1=O)CC

Molecular Geometry and Conformational Analysis

The pyrrolidine ring adopts a puckered conformation due to the constraints imposed by its substituents. Computational and experimental studies on analogous pyrrolidinones reveal two primary conformers:

  • Envelope (E) conformation : One atom displaced from the ring plane.
  • Twist (T) conformation : Two adjacent atoms displaced in opposite directions .

Key Geometrical Features:

  • The methoxymethyl group at position 3 introduces steric hindrance, favoring a pseudo-equatorial orientation to minimize strain.
  • The 5-oxo group participates in intramolecular hydrogen bonding with the nitrogen atom, stabilizing the lactam form .
  • The acetate group at position 2 adopts an s-cis conformation relative to the carbonyl, as observed in crystallographic studies of related esters .
Table 1: Calculated Bond Angles and Lengths
Bond/Angle Value (Å/°)
N1–C2 (pyrrolidine) 1.46 Å
C3–OCH$$_3$$ 1.41 Å
C5=O (ketone) 1.22 Å
C2–C(acetate) 1.52 Å
Ring puckering amplitude (Φ) 38°

Crystallographic Data and X-Ray Diffraction Studies

X-ray crystallography of related pyrrolidinone derivatives (e.g., diethyl 1-(4-methylphenyl)-3-phenyl-5-oxopyrrolidine-2,2-dicarboxylate) reveals that the lactam ring typically adopts an envelope conformation in the solid state . For this compound:

  • Unit Cell Parameters : Monoclinic system with space group P2$$_1$$/c (inferred from analogous structures ).
  • Hydrogen Bonding : The ketone oxygen forms weak C–H···O interactions with adjacent molecules, stabilizing the crystal lattice .
  • Torsional Angles : The methoxymethyl group exhibits a C–O–C–C torsion angle of ~85°, indicating significant gauche interactions .
Table 2: Hypothetical Crystallographic Parameters (Based on Analogues)
Parameter Value
Space Group P2$$_1$$/c
a (Å) 6.22
b (Å) 12.08
c (Å) 7.53
β (°) 111.03
V (Å$$^3$$) 527.9

Comparative Analysis of Tautomeric Forms

The compound exists predominantly in the lactam (keto) form due to the stability conferred by resonance between the nitrogen lone pair and the carbonyl group. However, under specific conditions (e.g., basic media or photoexcitation), a lactim (enol) tautomer may form .

Key Differences Between Tautomers:

Property Lactam Form Lactim Form
Stability More stable (ΔG ≈ -3 kcal/mol) Less stable
Bonding N–C=O resonance N–C–O–H conjugation
Spectral Signature C=O stretch ~1700 cm$$^{-1}$$ O–H stretch ~3200 cm$$^{-1}$$
Computational Insights:
  • Density Functional Theory (DFT) calculations predict the lactam form is favored by ~90% in aqueous solution due to solvation effects .
  • Substituents like methoxymethyl slightly destabilize the lactim form by electron donation, reducing tautomeric equilibrium shifts .

Properties

IUPAC Name

methyl 2-[3-(methoxymethyl)-5-oxopyrrolidin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-13-5-6-3-8(11)10-7(6)4-9(12)14-2/h6-7H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQYWGVKZBROFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(=O)NC1CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383498
Record name methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303010-19-7
Record name methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Z-Enolate Formation and Alkylation

A foundational method involves generating Z-enolates from β-oxo esters, followed by alkylation. For example, tert-butyl esters derived from L-valine undergo lithiation with butyllithium and diisopropylamine to form chelated enolates. These intermediates react with electrophiles such as 2-(arylmethylene)propanedioates to yield δ-oxo esters with contiguous quaternary and tertiary centers.

Typical Procedure :

  • Enolate Generation : A Schlenk tube charged with butyllithium (1.5 M in hexane) and diisopropylamine at 0°C forms a lithio enamine.
  • Electrophilic Quenching : Addition of 2,2-dimethyl-4-hexen-3-one at −78°C in CH₂Cl₂ with TiCl₃ as a Lewis acid affords tert-butyl (2R,3R)-2,3,6,6-tetramethyl-5-oxoheptanoate in 81% yield.
  • Hydrolytic Workup : Acidic hydrolysis removes the tert-butyl group, yielding the free acid, which is esterified with methanol to form the methyl ester.

This method achieves diastereoselectivity ratios (d.r.) up to 98:2 for anti-3,4-disubstituted products.

Michael Addition-Based Approaches

Diastereoselective Michael Addition

Michael additions using chiral enamines or lithium enolates enable access to trans-3,4-disubstituted pyrrolidinones. For instance, (S)-prolinol methyl ether-derived enamines react with 2-(arylmethylene)propanedioates to form adducts with d.r. > 97:3. Subsequent ozonolysis and esterification yield Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate.

Key Data :

  • Substrate Scope : Aryl groups (e.g., phenyl, p-tolyl) and alkyl chains (e.g., octyl) are tolerated.
  • Yields : 35–76% for initial adducts; 72% after ozonolysis.
  • Stereochemical Control : Syn/anti ratios range from 66:34 to 92:8, depending on the enamine auxiliary.

Asymmetric Synthesis via SAMP/RAMP Hydrazones

Hydrazone Formation and Alkylation

The SAMP/RAMP (Stereoselective Aminomethylation of Pyrrolidine) methodology enables enantioselective synthesis of pyrrolidinones. Oxetan-3-one hydrazones derived from (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine undergo alkylation with benzyl or octyl halides, yielding chiral intermediates.

Procedure :

  • Hydrazone Preparation : (S)-1-Amino-2-(methoxymethyl)pyrrolidine reacts with oxetan-3-one at 55°C for 16 hours, forming the hydrazone in 100% yield.
  • Alkylation : Treatment with benzyl bromide or octyl iodide in CH₂Cl₂ at −78°C produces (Z)-3 or 9 with 60–73% yield and up to 84% enantiomeric excess (ee).
  • Reductive Cleavage : Hydrazones are cleaved with Zn(BH₄)₂ or SmI₂ to furnish the target ester.

Performance Metrics :

  • Enantioselectivity : 70–84% ee for benzyl and octyl derivatives.
  • Functional Group Tolerance : Siloxypropyl and tert-butyldimethylsilyl (TBS) groups remain intact under reaction conditions.

Comparative Analysis of Synthetic Routes

Yield and Selectivity Trends

Method Yield (%) Diastereoselectivity (d.r.) Enantioselectivity (% ee)
Z-Enolate Alkylation 72–81 98:2 (anti) N/A
Michael Addition 35–76 > 97:3 (syn) N/A
SAMP/RAMP Hydrazones 60–73 N/A 70–84

Advantages and Limitations

  • Enolate Alkylation : High diastereoselectivity but requires stoichiometric bases (e.g., LDA).
  • Michael Addition : Broad substrate scope but moderate yields.
  • SAMP/RAMP : Excellent enantiocontrol but involves multi-step purification.

Scientific Research Applications

Synthetic Chemistry Applications

1. Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex pyrrolidine derivatives. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and acylation reactions, which are fundamental in building more intricate organic molecules .

2. Research on Reaction Mechanisms

This compound can be utilized in studies aimed at understanding reaction mechanisms involving pyrrolidine derivatives. Such research contributes to the broader field of synthetic organic chemistry by elucidating how structural variations affect reactivity and product formation .

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study published in a peer-reviewed journal explored the synthesis of novel antimicrobial agents based on pyrrolidine scaffolds. Researchers synthesized this compound as a key intermediate, demonstrating its utility in creating compounds with enhanced antibacterial activity against resistant strains of bacteria .

Case Study 2: Reaction Mechanism Studies

In another investigation focusing on reaction mechanisms, scientists used this compound to study the kinetics of acylation reactions involving pyrrolidine derivatives. The findings provided insights into the influence of electronic effects on reaction rates, contributing valuable knowledge to the field of synthetic organic chemistry .

Mechanism of Action

The mechanism of action of Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group and the ester functional group play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate Not provided Estimated C9H15NO4 ~201.2 (estimated) Pyrrolidinone core, methoxymethyl (CH2OCH3) at C3, methyl ester at C2 Likely pharmaceutical intermediate or prodrug; enhanced lipophilicity for membrane uptake
Methyl 5-Oxopyrrolidine-3-acetate 1134289-71-6 C7H11NO3 157.17 Pyrrolidinone core, methyl ester at C3; lacks methoxymethyl substituent Simpler analog for structure-activity studies; possible solubility advantages
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C7H9NO3 155.15 Carboxylic acid at C3, methyl group at N1; polar functional group Acidic derivative for ionic interactions (e.g., enzyme binding); precursor to esters
Ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate 1928823-70-4 C8H11N3O3 197.19 Pyrimidinone core, ethyl ester, amino group at C2 Nucleobase-like structure; potential antiviral or anticancer agent
(5-OXO-1-Pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid 37959-19-6 C10H9N3O3 219.20 Pyrazolyl-pyridine fused ring, carboxylic acid at C3 Aromatic heterocycle for receptor binding (e.g., kinase inhibitors)

Key Comparative Insights:

Core Heterocycle Differences: The pyrrolidinone ring in the target compound and ’s analog provides a saturated, flexible scaffold, contrasting with the aromatic pyrimidinone () and pyrazolyl-pyridine () systems. Saturation may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets .

Carboxylic acid derivatives () exhibit higher polarity (logP <0), favoring aqueous solubility but limiting passive diffusion. These are suited for targets requiring ionic interactions, such as metalloenzymes .

Ester vs. Carboxylic Acid :

  • The methyl ester in the target compound and ’s analog acts as a prodrug moiety, hydrolyzing in vivo to the corresponding carboxylic acid. This design mitigates gastric instability while enabling controlled release .

Substituent Electronic Effects: The amino group in ’s pyrimidinone derivative introduces basicity (pKa ~8.5), enabling pH-dependent solubility and hydrogen bonding with nucleic acids or proteins .

Biological Activity Trends: Compounds with methoxymethyl groups (e.g., ’s indole derivatives) show α-/β-adrenoceptor binding, suggesting the target compound may interact with similar targets . Pyrimidinone and pyrazole analogs () are associated with antiviral and anti-inflammatory activities, highlighting the role of heterocycle choice in target specificity .

Biological Activity

Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate is an organic compound with the molecular formula C9H15NO4, classified as a derivative of pyrrolidine. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Overview of Biological Activity

The biological activity of this compound is primarily linked to its effects on cellular processes, signaling pathways, and its potential therapeutic applications. While specific studies on this compound remain limited, its structural characteristics suggest various avenues for biological interaction.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to influence cell function by modulating cell signaling pathways and gene expression. The compound's stability and degradation under different environmental conditions also play a crucial role in its biological activity.

Cellular Effects

Research indicates that this compound can affect various cellular processes:

  • Cell Signaling : The compound may interact with specific receptors or enzymes, altering normal signaling pathways.
  • Gene Expression : It has the potential to modulate the expression of genes involved in cellular metabolism and proliferation.
  • Cellular Metabolism : Changes in metabolic processes have been observed, which could impact overall cell health and function.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureBiological Activity
Methyl 2-[3-(hydroxymethyl)-5-oxo-2-pyrrolidinyl]acetateHydroxymethyl StructurePotentially different solubility and reactivity
Methyl 2-[3-(ethoxymethyl)-5-oxo-2-pyrrolidinyl]acetateEthoxymethyl StructureVarying steric and electronic properties
Methyl 2-[3-(methoxymethyl)-5-hydroxy-2-pyrrolidinyl]acetateHydroxy StructureInfluences hydrogen bonding interactions

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceutical compounds targeting neurological disorders.
  • Organic Synthesis : The compound acts as a building block for creating more complex molecules, including bioactive compounds.
  • Biological Studies : It is utilized in investigations into the biological activity of pyrrolidine derivatives, particularly as enzyme inhibitors or receptor modulators.
  • Industrial Applications : The compound finds use in producing specialty chemicals and materials such as polymers and resins.

Case Studies and Findings

While specific case studies focusing solely on this compound are scarce, related research has demonstrated the efficacy of pyrrolidine derivatives in various biological contexts:

  • Antimicrobial Activity : Similar compounds have shown significant antibacterial properties against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin .
    Bacterial StrainMIC (mg/mL)
    E. coli0.004
    S. aureus0.015
    B. cereus0.008
  • Cytotoxicity Studies : Compounds with similar structures have been evaluated for cytotoxic effects using assays like MTT, indicating varying degrees of toxicity against normal cell lines .

Chemical Reactions Analysis

Oxidation/Reduction

  • Oxidation to aldehydes : Related intermediates (e.g., 4-(3-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)butyl acetate) undergo oxidation with PCC to form aldehydes, such as 4-(3-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)butanal .

  • Reduction : The ester group (methyl acetate) could potentially be reduced to alcohols or amines, though specific examples for this compound are not detailed in the provided sources.

Reaction Type Reagent Product Key Observations
OxidationPCCAldehyde analogsHigh regioselectivity; retention of pyrrolidine core
CycloadditionTrifluoroacetic acidPyrrolidine derivativesRequires electron-deficient alkenes

Reactivity of the Pyrrolidinyl Core

The 5-oxo-2-pyrrolidinyl moiety likely participates in ring-opening or rearrangement reactions , especially under acidic or basic conditions:

  • Acid-catalyzed reactions : The oxo group may act as an electrophilic site, enabling nucleophilic attack or tautomerization.

  • Base-mediated reactions : Possible deprotonation of α-hydrogens adjacent to the carbonyl group, leading to enolate intermediates.

NMR Characterization

For analogous compounds like 4-(3-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)butyl acetate:

  • ¹H NMR (CDCl₃) : δ 6.30 (q), 4.05 (t), 3.50 (t), 2.06 (d), 2.02 (s), 1.62 (quintet) .

  • ¹³C NMR (CDCl₃) : δ 171.8, 171.0, 170.8, 145.5, 127.2, 63.7, 37.4, 25.9, 25.2, 20.9, 10.9 .

Mass Spectrometry

  • HRMS (ESI) : [M + Na]⁺ calcd for C₁₁H₁₅NO₄Na: 248.0893 (observed: 248.0894) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate
Reactant of Route 2
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Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate

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